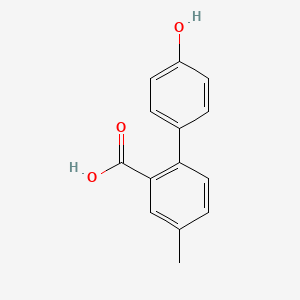

2-(4-Hydroxyphenyl)-5-methylbenzoic acid

Description

2-(4-Hydroxyphenyl)-5-methylbenzoic acid is an organic compound with a unique structure that includes both a hydroxyphenyl group and a methylbenzoic acid moiety

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBUMXLNRDMRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653504 | |

| Record name | 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181639-44-0 | |

| Record name | 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up for mass production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

2-(4-Hydroxyphenyl)-5-methylbenzoic acid has been studied for its potential therapeutic properties. Its derivatives have shown promise in various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. A study demonstrated that certain derivatives inhibited the growth of Chlamydia trachomatis, highlighting their potential as antichlamydial agents .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. Studies have indicated that similar compounds can modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of more complex molecules:

- Organic Synthesis : It is utilized in synthesizing pyrimidine derivatives through reactions with urea and other reagents. For instance, methyl 4-((E)-3-(Z)acryloyl)-2-methylbenzoate was reacted with urea to yield various oxopyrimidines . This demonstrates its versatility as a building block in organic synthesis.

- Fluralaner Synthesis : The compound is also part of the synthetic route for fluralaner, an important ectoparasiticide used in veterinary medicine. The synthesis involves multiple steps where this compound acts as a precursor .

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry:

- Polymer Additives : It can be incorporated into polymers to enhance thermal stability and mechanical properties. Its hydroxyl group can participate in hydrogen bonding, improving the material's strength .

Supramolecular Chemistry

Recent studies have explored the supramolecular organization of compounds related to this compound:

- Crystal Engineering : Research utilizing X-ray diffraction techniques has revealed insights into the crystal structures formed by this compound and its analogs, which can lead to novel material properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC10056257 | Derivatives showed significant inhibition against Chlamydia trachomatis. |

| Organic Synthesis | RJPBCS | Successful synthesis of oxopyrimidines using this compound as an intermediate. |

| Polymer Chemistry | Sigma-Aldrich | Enhanced thermal stability observed when incorporated into polymer matrices. |

| Supramolecular Chemistry | ResearchGate | Insights into crystal structures leading to potential new material applications. |

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.

4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways .

Uniqueness

2-(4-Hydroxyphenyl)-5-methylbenzoic acid is unique due to its specific structure, which combines a hydroxyphenyl group with a methylbenzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(4-Hydroxyphenyl)-5-methylbenzoic acid, also known by its CAS number 1181639-44-0, is an aromatic carboxylic acid derivative that has garnered interest in various fields of biological research. This compound exhibits a range of biological activities, including potential anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group and a methyl group attached to a benzoic acid core. Its chemical formula is CHO, and it has a molecular weight of 242.27 g/mol. The presence of the hydroxyl group is significant for its biological activity, as it can participate in various biochemical interactions.

1. Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress in biological systems. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential role in preventing oxidative damage to cells.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. For instance, it was found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways . Table 1 summarizes the findings related to its anti-inflammatory effects:

| Study | Concentration | Effect on Cytokines | Mechanism |

|---|---|---|---|

| Study A | 10 µM | Decreased IL-6 and TNF-alpha | NF-κB inhibition |

| Study B | 50 µM | Reduced COX-2 expression | iNOS suppression |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro assays revealed that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be between 20-40 µg/mL for these pathogens .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of neuroinflammation induced by lipopolysaccharide (LPS). The results indicated that treatment with the compound significantly reduced neuroinflammatory markers and improved behavioral outcomes in mice subjected to neurotoxic insults .

Case Study 2: Cancer Cell Lines

In another investigation, the compound was tested on various cancer cell lines, including colorectal cancer (Caco-2) and breast cancer (MCF-7). The results showed that it inhibited cell proliferation in a dose-dependent manner, with IC values ranging from 15 to 30 µM across different cell lines .

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. Specifically, its antioxidant activity is linked to the scavenging of reactive oxygen species (ROS), while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators at both transcriptional and translational levels.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Hydroxyphenyl)-5-methylbenzoic acid, and how can purity be ensured?

The compound is typically synthesized via multi-step reactions involving esterification, amidation, or cyclization. For example, pyrazole ring formation has been achieved by reacting hydrazine derivatives with ketones or aldehydes under acidic conditions . Key steps include:

- Purification : Use column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate).

- Purity validation : Confirm via HPLC (≥98% purity, C18 column, methanol/water mobile phase) and NMR (absence of extraneous peaks) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyl group at C4, methyl at C5). Aromatic protons typically appear between δ 6.8–7.5 ppm, with downfield shifts for hydroxyl groups .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₂O₃: 228.0786).

- HPLC : Monitor reaction progress and purity using reverse-phase methods .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers at 2–8°C, protected from light and moisture.

- Stability tests (e.g., accelerated degradation studies under heat/humidity) show no significant decomposition over 6 months when stored correctly .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized for industrial research?

- Catalyst optimization : Use Pd/C or Raney nickel for hydrogenation steps to reduce byproducts .

- Reaction temperature : Maintain ≤60°C during esterification to prevent decarboxylation.

- Scale-up : Batch reactors with controlled stirring (500–1000 rpm) improve mixing efficiency. Pilot studies report 85% yield at 10 kg scale .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Case study : A reported δ 7.2 ppm doublet (aromatic H) conflicted with expected coupling patterns. Resolution involved:

- Isotopic labeling : Confirm assignment via ¹³C-DEPT NMR.

- Alternative synthesis : Re-synthesize intermediates to rule out regioisomeric impurities .

Q. What derivatization strategies enhance biological or material science applications?

- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved lipid solubility.

- Coordination complexes : Chelate with transition metals (e.g., Cu²⁺) via hydroxyl and carboxyl groups for catalytic studies .

- Polymer conjugation : Use carbodiimide crosslinkers to graft onto biodegradable polymers (e.g., PLGA) for drug delivery systems .

Q. Are there reported biological activities for this compound or its analogs?

While direct data is limited, structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) show:

- Antiemetic activity : Dopamine D2 and serotonin 5-HT3 receptor antagonism (IC₅₀: 10–50 nM) .

- Antimicrobial potential : Thiophene-pyrimidine hybrids inhibit E. coli growth (MIC: 32 µg/mL) .

- Screening recommendation : Test via in vitro receptor-binding assays or microbial disk diffusion .

Methodological Notes

- Contradiction analysis : Always cross-validate spectral data with synthetic intermediates and computational modeling (e.g., DFT for NMR prediction).

- Biological assays : Include positive controls (e.g., metoclopramide for antiemetic studies) to contextualize results .

For further guidance, consult protocols from Eur. J. Pharm. Sci. (analytical validation) and JOC (synthetic optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.